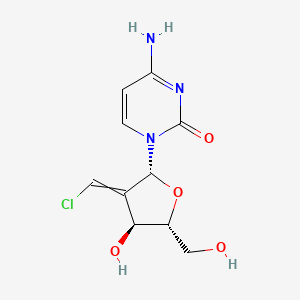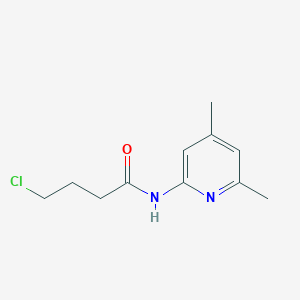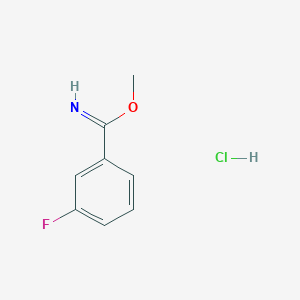
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is a chemical compound known for its unique structure and properties It is an ester formed by the reaction of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate typically involves the esterification of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and under reflux conditions to drive the reaction to completion. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol and dodecanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester group or other functional groups present in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include the original alcohol and acid from hydrolysis, oxidized derivatives from oxidation, and reduced forms from reduction reactions.
Scientific Research Applications
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The compound may also modulate specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate
Uniqueness
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-YL dodecanoate is unique due to its specific ester linkage and the presence of a long polyether chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
| 185011-41-0 | |
Molecular Formula |
C31H62O11 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C31H62O11/c1-3-4-5-6-7-8-9-10-11-12-31(32)42-30-29-41-28-27-40-26-25-39-24-23-38-22-21-37-20-19-36-18-17-35-16-15-34-14-13-33-2/h3-30H2,1-2H3 |
InChI Key |
NYKQSILRQQTXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)



